molecular formula C13H19NO B13201219 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine

3-Ethyl-4-(2-methoxyphenyl)pyrrolidine

Cat. No.: B13201219
M. Wt: 205.30 g/mol
InChI Key: APVUPRFHLYVFIU-UHFFFAOYSA-N
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Description

3-Ethyl-4-(2-methoxyphenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an ethyl group at the third position and a 2-methoxyphenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a primary amine can undergo N-heterocyclization with diols catalyzed by a Cp*Ir complex to form pyrrolidines . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst . Additionally, acid-promoted synthesis from N-carbamate-protected amino alcohols can yield pyrrolidines .

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves scalable and efficient catalytic processes. For example, the combination of nickel and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers . These methods are designed to be practical, with mild reaction conditions and good functional-group tolerance.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in binding interactions with proteins, influencing their activity. The compound’s effects are mediated through pathways involving receptor binding and modulation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-4-(2-methoxyphenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-ethyl-4-(2-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C13H19NO/c1-3-10-8-14-9-12(10)11-6-4-5-7-13(11)15-2/h4-7,10,12,14H,3,8-9H2,1-2H3

InChI Key

APVUPRFHLYVFIU-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC1C2=CC=CC=C2OC

Origin of Product

United States

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